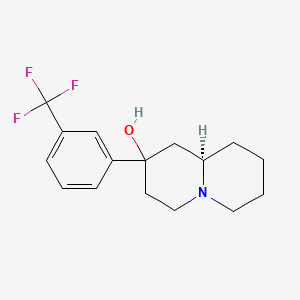
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is a complex organic compound characterized by the presence of a quinolizidine core with a hydroxy group at the 2-equatorial position and a trifluorophenyl group at the 2-axial position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
類似化合物との比較
Similar Compounds
2,4,5-trifluorophenylacetic acid: Shares the trifluorophenyl group but differs in the core structure.
2,3,6-trifluorophenol: Contains a trifluorophenyl group with different substitution patterns.
Uniqueness
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
57661-30-0 |
|---|---|
分子式 |
C16H20F3NO |
分子量 |
299.33 g/mol |
IUPAC名 |
(9aR)-2-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-5-3-4-12(10-13)15(21)7-9-20-8-2-1-6-14(20)11-15/h3-5,10,14,21H,1-2,6-9,11H2/t14-,15?/m1/s1 |
InChIキー |
OABKVAHOXRFSNU-GICMACPYSA-N |
異性体SMILES |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
正規SMILES |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



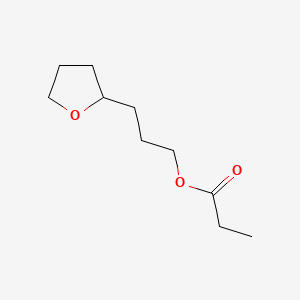
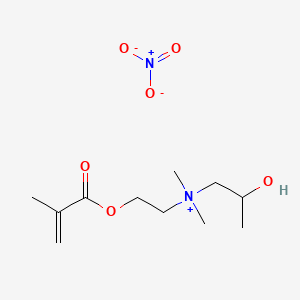
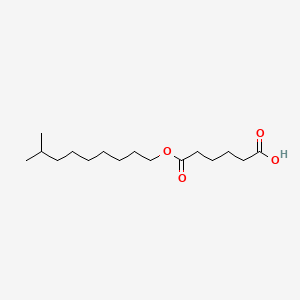



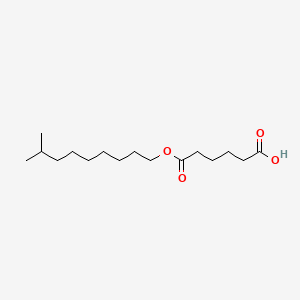
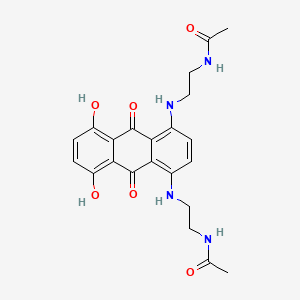
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
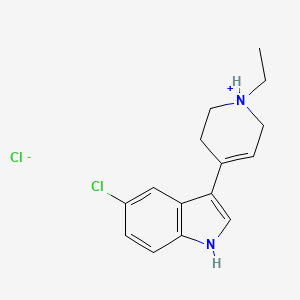
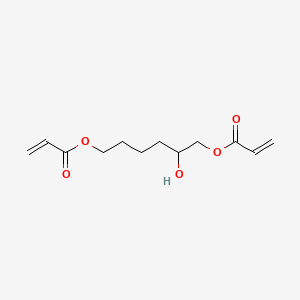
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

